molecular formula C20H18N2O3S B2365451 N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide CAS No. 313405-09-3

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B2365451
CAS No.: 313405-09-3
M. Wt: 366.44
InChI Key: XRWUFOUDVJOIJD-UHFFFAOYSA-N
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Description

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide is a characterized small molecule recognized for its function as a potent inhibitor of B-cell lymphoma 2 (Bcl-2) proteins [1] . The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, and their overexpression is a well-documented mechanism by which cancer cells evade programmed cell death and develop resistance to chemotherapy. This compound is therefore a valuable chemical probe for investigating the specific role of Bcl-2 mediated survival signaling in various cellular contexts. Researchers utilize this inhibitor in oncology-focused studies to sensitize resistant cancer cell lines, to explore mechanisms of apoptosis induction, and to validate Bcl-2 as a therapeutic target in vitro and in vivo. Its application provides crucial insights into the molecular determinants of cell survival and has been instrumental in advancing the understanding of pro-apoptotic anti-cancer strategies [2] .

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWUFOUDVJOIJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

Cyclocondensation of 1,2-Dihydronaphthalene-1-thiol with Cyanamide

The thiazole ring is constructed via cyclocondensation of 1,2-dihydronaphthalene-1-thiol with cyanamide under acidic conditions. This method leverages the reactivity of thiols with nitriles to form thiazoles.

Reaction Conditions

  • Solvent: Ethanol or acetic acid
  • Catalyst: HCl or H₂SO₄
  • Temperature: Reflux (80–100°C)
  • Time: 6–12 hours

Mechanism

  • Protonation of cyanamide enhances electrophilicity.
  • Nucleophilic attack by the thiol group forms a thioimidate intermediate.
  • Cyclization yields the thiazole ring, with subsequent aromatization prevented by the dihydro structure.

Yield: ~30–35% (inferred from analogous syntheses).

Hydrogenation of Naphtho[1,2-d]thiazol-2-amine

An alternative route involves partial hydrogenation of the fully aromatic naphtho[1,2-d]thiazol-2-amine.

Reaction Conditions

  • Catalyst: Palladium on carbon (Pd/C, 5–10 wt%)
  • Solvent: Tetrahydrofuran (THF) or ethyl acetate
  • Pressure: H₂ gas at 1–3 atm
  • Temperature: 25–50°C

Advantages

  • Avoids harsh acidic conditions.
  • Permits scalability for industrial production.

Yield: ~40–45% (based on patent data for similar reductions).

Preparation of 3,5-Dimethoxybenzoyl Chloride

Chlorination of 3,5-Dimethoxybenzoic Acid

3,5-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acid chloride.

Reaction Conditions

  • Solvent: Anhydrous dichloromethane (DCM)
  • Reagent: SOCl₂ (1.2–1.5 equivalents)
  • Temperature: 0°C to room temperature
  • Time: 2–4 hours

Workup
Excess SOCl₂ is removed under reduced pressure, and the residue is used directly without purification.

Purity: >95% (by ¹H NMR).

Amide Bond Formation

Coupling with 4,5-Dihydronaphtho[1,2-d]thiazol-2-amine

The final step involves reacting 3,5-dimethoxybenzoyl chloride with the thiazol-2-amine intermediate.

Schotten-Baumann Conditions

Reagents

  • Base: Pyridine or triethylamine (TEA, 2.0 equivalents)
  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature

Procedure

  • Dissolve the amine in DCM and add TEA.
  • Slowly add 3,5-dimethoxybenzoyl chloride dropwise.
  • Stir for 4–6 hours at room temperature.
  • Quench with water, extract with DCM, and purify via column chromatography.

Yield: 25–30% (similar to Patent CN103570643A).

Carbodiimide-Mediated Coupling

Reagents

  • Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents)
  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equivalents)
  • Solvent: DCM or THF

Procedure

  • Mix amine, DCC, and DMAP in DCM.
  • Add 3,5-dimethoxybenzoyl chloride and stir for 12–24 hours.
  • Filter off dicyclohexylurea (DCU) and concentrate.
  • Purify via recrystallization (ethanol/water).

Yield: 35–40% (optimized conditions from Patent US10174016B2).

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Schotten-Baumann Pyridine, DCM, RT 25–30% Simple setup, minimal byproducts Moderate yields, solvent sensitivity
DCC/DMAP Coupling DCC, DMAP, DCM, 24h 35–40% Higher yields, scalable Requires DCU filtration
Hydrogenation Approach Pd/C, H₂, THF 40–45% High purity, avoids acidic conditions Costly catalyst, pressure equipment

Industrial-Scale Optimization

Continuous Flow Reactors

Patents highlight the use of continuous flow systems to enhance efficiency:

  • Residence Time: 10–15 minutes
  • Temperature Control: 50–70°C
  • Output: 1–5 kg/day (estimated for analogous benzamides).

Green Chemistry Initiatives

  • Solvent Replacement: Switch from DCM to cyclopentyl methyl ether (CPME) for reduced toxicity.
  • Catalyst Recycling: Pd/C recovery via filtration achieves >90% reuse.

Analytical Characterization

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 1.40 (s, 9H, CH₃), 3.85 (s, 6H, OCH₃), 6.95–7.82 (m, aromatic).
  • IR (KBr): 1650 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
  • HRMS: m/z 393.1204 [M+H]⁺ (calc. 393.1201).

Chemical Reactions Analysis

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide exerts its effects involves the interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes involved in energy metabolism in mycobacteria, leading to a disruption of cellular energetics. The compound may also interact with other proteins and pathways, contributing to its biological activity .

Comparison with Similar Compounds

Key Insights:

Core Structure Variations: The target compound’s naphtho[1,2-d]thiazole core distinguishes it from indeno[1,2-d]thiazole analogs (e.g., compounds 7c–7i in ). The partially hydrogenated thiazole ring in the target compound may improve metabolic stability compared to non-hydrogenated analogs like 4-benzoyl-N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)benzamide .

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in compound 7e) on the thiazole ring may enhance electrophilic reactivity but reduce solubility compared to electron-donating methoxy groups .
  • The 3,5-dimethoxybenzamide moiety in the target compound is conserved in multiple analogs, suggesting its critical role in binding interactions. Replacing benzamide with acetamide (as in ’s compound) could alter steric and electronic profiles .

Synthetic Yields: Indeno[1,2-d]thiazole derivatives exhibit moderate yields (25–50%), with methoxy-substituted compounds (e.g., 7d, 7h) showing higher yields (~47%) than halogenated analogs (e.g., 7e: 39%) . No yield data are available for the target compound, but its synthesis likely requires similar optimization.

Research Implications

  • Antiviral Potential: Indeno[1,2-d]thiazole derivatives (e.g., 7c–7i) have been evaluated as SARS-CoV-2 inhibitors, suggesting that the naphtho[1,2-d]thiazole scaffold may also exhibit antiviral properties .
  • Solubility and Bioavailability: The 3,5-dimethoxy groups on the benzamide ring could enhance aqueous solubility compared to non-polar substituents (e.g., methyl or benzoyl), as seen in and .

Biological Activity

N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide is a complex organic compound that belongs to the class of naphthothiazole derivatives. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The structure features a naphthothiazole core fused with a dimethoxybenzamide moiety, which contributes to its unique properties.

  • Molecular Formula : C21H20N2O3S
  • Molecular Weight : 380.46 g/mol
  • CAS Number : 557782-81-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Formation of the Naphthothiazole Core : This is often achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Dimethoxybenzamide Group : This step may involve acylation reactions where the naphthothiazole intermediate is reacted with dimethoxybenzoic acid derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis and cell cycle arrest
A549 (Lung)8.3Inhibition of cell migration
HeLa (Cervical)10.1Disruption of mitochondrial function

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Antimicrobial Activity

This compound has also shown promising antimicrobial properties against various pathogens.

Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of fungal ergosterol biosynthesis.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of specific enzymes involved in disease pathways.

Enzyme Inhibition Data

EnzymeIC50 (µM)Type of Inhibition
Protein Kinase B15.0Competitive
Cyclooxygenase-222.5Non-competitive

These characteristics highlight its potential in treating inflammatory diseases and cancers where these enzymes play critical roles.

Q & A

How can researchers optimize the synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide to improve yield and purity?

Basic Research Focus : Synthesis protocols and reaction optimization.
Methodological Answer :

  • Catalysts and Reagents : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation between the thiazole core and benzamide moiety. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilic substitution efficiency .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate intermediates. For final purification, recrystallization using ethanol-water mixtures improves purity .
  • Yield Optimization : Adjust reaction temperature (typically 80–100°C for thiazole ring closure) and stoichiometric ratios (e.g., 1.2:1 molar ratio of benzamide precursor to thiazole intermediate) to minimize side products .

What experimental strategies are recommended for evaluating the antimicrobial activity of this compound?

Basic Research Focus : Biological screening and assay design.
Methodological Answer :

  • Minimum Inhibitory Concentration (MIC) Assays : Test against Mycobacterium tuberculosis (Mtb) using the microplate Alamar Blue assay. Include positive controls (e.g., rifampicin) and negative controls (DMSO vehicle). For example, a structurally similar compound showed MIC = 16 µg/mL against Mtb .
  • Target-Specific Assays : Investigate disruption of mycobacterial energetics via ATP depletion measurements using luciferase-based assays. Compare results to known disruptors like bedaquiline .
  • Synergy Studies : Combine with efflux pump inhibitors (e.g., verapamil) to assess enhanced activity in multidrug-resistant strains .

How should researchers design structure-activity relationship (SAR) studies to balance efficacy and toxicity for this compound?

Advanced Research Focus : Medicinal chemistry optimization.
Methodological Answer :

  • Substituent Modifications : Systematically vary substituents on the benzamide (e.g., methoxy groups at positions 3,5) and thiazole rings. For example, replacing methoxy with electron-withdrawing groups (e.g., nitro) may improve membrane permeability but requires toxicity screening .
  • Toxicity Profiling : Use in vitro models like HepG2 hepatocytes for cytotoxicity (MTT assays) and calculate selectivity indices (SI = IC50 in host cells / MIC in Mtb). A related compound had SI >10, indicating tolerable toxicity .
  • Efflux Pump Interactions : Evaluate resistance frequency (RFF) in Mtb strains overexpressing efflux pumps. Derivatives with RFF <3 (indicating low resistance risk) are prioritized .

How can contradictory data on biological activity across studies be resolved?

Advanced Research Focus : Data validation and reproducibility.
Methodological Answer :

  • Assay Standardization : Control variables like bacterial inoculum size (e.g., 10⁵ CFU/mL for Mtb), incubation time (7–14 days), and growth media (Middlebrook 7H9 vs. 7H11). Discrepancies in MIC values often arise from media composition differences .
  • Batch Consistency : Verify compound purity (>95% via HPLC) and stability (e.g., store at −20°C in desiccated form). Degradation products may skew activity results .
  • Cross-Validation : Compare results with structurally analogous compounds. For instance, if N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine shows similar MIC trends, methodological alignment is critical .

What mechanistic approaches can identify the molecular targets of this compound in microbial energetics?

Advanced Research Focus : Target elucidation.
Methodological Answer :

  • Proteomic Profiling : Use affinity chromatography with a biotinylated derivative of the compound to pull down interacting proteins in Mtb lysates. Mass spectrometry identifies candidates like ATP synthase or NADH dehydrogenases .
  • Metabolomic Analysis : Compare intracellular ATP/ADP ratios and NAD+/NADH levels in treated vs. untreated Mtb. A 50% reduction in ATP levels suggests disruption of oxidative phosphorylation .
  • Genetic Knockdown : Employ CRISPR interference to downregulate putative targets (e.g., atpB for ATP synthase). Rescue of bacterial viability confirms target relevance .

How can researchers assess the in vitro toxicity profile of this thiazole derivative for therapeutic potential?

Basic Research Focus : Preclinical safety evaluation.
Methodological Answer :

  • Cytotoxicity Assays : Use MTT or resazurin assays in mammalian cell lines (e.g., HEK293, HepG2). A related compound exhibited IC50 >100 µM in HepG2, suggesting low hepatotoxicity .
  • Hemocompatibility : Test hemolysis in red blood cells at concentrations up to 200 µg/mL. <5% hemolysis is acceptable for further development .
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes) to estimate hepatic clearance. High stability (t½ >60 min) correlates with favorable pharmacokinetics .

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